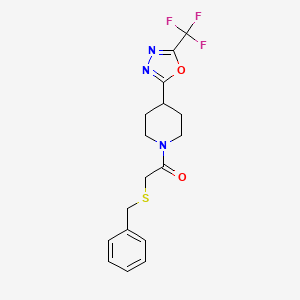

2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound with notable applications in both research and industry. The complex structure includes elements such as benzylthio, trifluoromethyl, and oxadiazole groups, making it a valuable subject for multiple fields of scientific investigation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesis of 2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone generally involves multi-step organic reactions. These steps include the formation of the oxadiazole ring, introduction of the trifluoromethyl group, and subsequent coupling with piperidine and benzylthio moieties. Typical conditions might involve the use of polar aprotic solvents, temperature regulation, and carefully selected catalysts to promote specific reactions.

Industrial Production Methods

Industrial-scale production requires optimization of synthetic routes for cost-efficiency and yield. This often involves the use of batch reactors, continuous flow systems, and possibly, microwave-assisted synthesis to enhance reaction rates. Careful consideration of waste management and solvent recycling is also crucial for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

This compound can undergo various chemical reactions including:

Oxidation: Conversion of the thioether group to sulfoxides or sulfones.

Reduction: Possible reduction of oxadiazole or trifluoromethyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions at different functional groups.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents are commonly used. Conditions often include controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the presence of catalysts or initiators.

Major Products Formed

Major reaction products vary based on the conditions but can include oxidized derivatives, reduced forms, and substitution products tailored for specific functionalities.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit growth in various cancer cell lines, suggesting potential applications in oncology. The structure–activity relationship (SAR) analyses reveal that modifications to the oxadiazole and piperidine rings can enhance cytotoxic effects against cancer cells .

Antimicrobial Activity

Compounds featuring thiazole and oxadiazole structures have demonstrated promising antimicrobial properties. In vitro studies suggest that 2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone may exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Anticonvulsant Effects

The anticonvulsant activity of thiazole and oxadiazole derivatives has been documented extensively. Compounds similar to this compound have shown efficacy in animal models for seizure disorders, indicating a potential application in treating epilepsy .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

- Cytotoxicity Assessment : A study synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated significant cytotoxic effects correlated with specific structural features .

- Antimicrobial Screening : Another investigation focused on thiazole-containing compounds and their antibacterial efficacy against various pathogens. The results highlighted some derivatives exhibiting activity comparable to standard antibiotics .

- Anticonvulsant Activity Evaluation : Research conducted on thiazole-based analogs demonstrated notable anticonvulsant effects in preclinical models, suggesting a pathway for further development into therapeutic agents for seizure management .

Mecanismo De Acción

The compound exerts its effects through interactions at the molecular level, often involving binding to specific receptors or enzymes. The trifluoromethyl and oxadiazole groups enhance its ability to interact with biological targets, potentially disrupting or modifying biochemical pathways.

Comparación Con Compuestos Similares

Comparatively, 2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone stands out due to its trifluoromethyl group, which imparts unique properties like increased lipophilicity and metabolic stability. Similar compounds without this group might exhibit different pharmacokinetic and dynamic profiles.

List of Similar Compounds

2-(Methylthio)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

2-(Benzylthio)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

2-(Benzylthio)-1-(4-(5-chloro-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

And there we have it! Quite the compound. Have more questions or ideas about this topic?

Actividad Biológica

The compound 2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzylthio group, a piperidine moiety, and a trifluoromethyl-substituted oxadiazole. Its molecular formula is C17H18F3N3OS with a molecular weight of approximately 385.41 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiadiazole and piperidine rings have shown promising results in inhibiting cancer cell proliferation. A notable study evaluated the cytotoxic effects of related compounds against various cancer cell lines, including breast and lung cancer cells. The results demonstrated that these compounds could induce apoptosis and inhibit cell growth effectively .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| Compound B | A549 (Lung Cancer) | 20.5 | Cell cycle arrest |

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of benzylthio derivatives have been explored extensively. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key enzymatic pathways essential for bacterial survival .

The proposed mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially leading to neuroprotective effects.

- Oxidative Stress Induction : The trifluoromethyl group can enhance oxidative stress in target cells, leading to apoptosis.

Case Studies

A case study involving the synthesis and biological evaluation of related thiadiazole derivatives revealed that modifications in substituents significantly impacted their activity profiles. For example, the introduction of electron-withdrawing groups like trifluoromethyl was found to enhance anticancer efficacy .

Propiedades

IUPAC Name |

2-benzylsulfanyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c18-17(19,20)16-22-21-15(25-16)13-6-8-23(9-7-13)14(24)11-26-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJISUUVRVMRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.